molecular formula C20H17ClN4O2S B2779928 N-[(4-chlorophenyl)methyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 1021079-57-1

N-[(4-chlorophenyl)methyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2779928
CAS No.: 1021079-57-1
M. Wt: 412.89
InChI Key: MVWRDWDFRORCHL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with a unique structure that combines elements of pyridine, thieno, and pyrimidine rings

Scientific Research Applications

N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.

Preparation Methods

The synthesis of N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-chlorobenzyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Acylation: The acetamide group can participate in acylation reactions, forming various acyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorobenzyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide: This compound has a quinazoline core instead of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, leading to different biological activities.

    N-(4-chlorobenzyl)-2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetamide: This compound has a thieno[2,3-d]pyrimidine core, which may result in different chemical reactivity and applications.

    N-(4-chlorobenzyl)-2-(4-oxo-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-yl)acetamide:

The uniqueness of N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-11-7-12(2)24-19-16(11)17-18(28-19)20(27)25(10-23-17)9-15(26)22-8-13-3-5-14(21)6-4-13/h3-7,10H,8-9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWRDWDFRORCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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